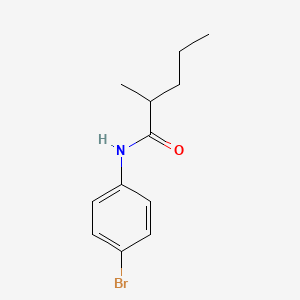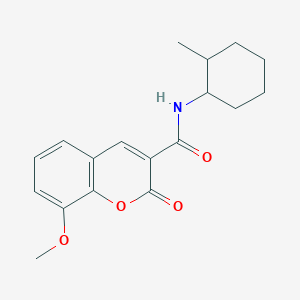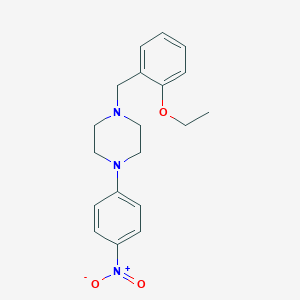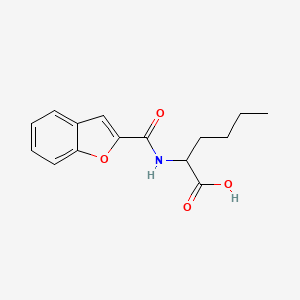
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indole family. It was first identified in 2014 and has gained popularity as a research chemical. MMB-CHMINACA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor.
Mechanism of Action
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. Activation of the CB1 receptor leads to a cascade of events that ultimately result in the psychoactive effects of cannabinoids. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been found to have a high affinity for the CB1 receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate are similar to those of other synthetic cannabinoids. It has been found to produce a range of effects, including euphoria, relaxation, and altered perception. It has also been found to have anxiogenic effects at higher doses. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been found to have a longer duration of action than other synthetic cannabinoids, which may contribute to its popularity as a research chemical.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in lab experiments is its high affinity for the CB1 receptor. This makes it a potent agonist of this receptor and allows for the investigation of the effects of CB1 receptor activation on various physiological processes. However, one limitation of using (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in lab experiments is its potency. It is a highly potent compound and can be difficult to work with. Additionally, the long duration of action of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate can make it difficult to control the timing of experiments.
Future Directions
There are several future directions for research on (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate. One area of interest is the investigation of the effects of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate on different physiological processes. Another area of interest is the development of new synthetic cannabinoids that have a similar structure and mechanism of action as (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate. Additionally, the investigation of the potential therapeutic applications of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate is an area of interest for future research.
Synthesis Methods
The synthesis method of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate involves the reaction of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through column chromatography and recrystallization to obtain (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in its oxalate form.
Scientific Research Applications
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been used extensively in scientific research to study the CB1 receptor and its effects on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been used in in vitro and in vivo studies to investigate the effects of CB1 receptor activation on various physiological processes.
properties
IUPAC Name |
1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.C2H2O4/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15;3-1(4)2(5)6/h3-6,9,12H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQBMNTNHUQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)

![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)